molecular formula C6H8O4 B3046800 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- CAS No. 13076-19-2

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-

Cat. No.: B3046800
CAS No.: 13076-19-2
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-ZXZARUISSA-N
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Description

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@H](C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85075-50-9, 227186-48-3
Details Compound: meso-Lactide homopolymer
Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, homopolymer, syndiotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85075-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: meso-Lactide homopolymer
Record name meso-Lactide homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID80873991
Record name trans-Lactide
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Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13076-19-2
Record name meso-Lactide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
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Record name trans-Lactide
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel
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Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
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Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Reactant of Route 2
Reactant of Route 2
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Reactant of Route 3
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Reactant of Route 4
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Reactant of Route 5
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Reactant of Route 6
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-

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